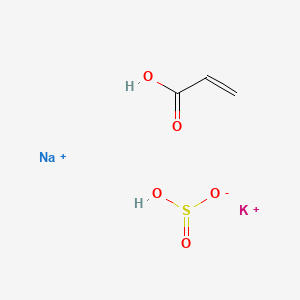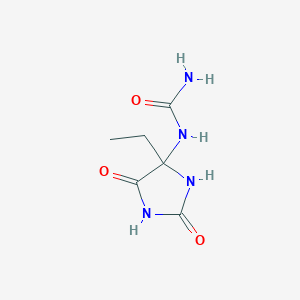![molecular formula C14H22INO3 B14372357 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide CAS No. 90032-53-4](/img/structure/B14372357.png)
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its applications in organic synthesis and biochemical research. It is derived from choline, an essential nutrient found in many foods, and is often used as a source of choline groups in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of benzyloxyacetic acid with N,N,N-trimethylethan-1-aminium iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyacetic acid derivatives, while substitution reactions can produce various substituted ammonium salts.
Scientific Research Applications
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of choline groups.
Biology: Employed in biochemical assays and as a selective agent for isolating bacteria.
Medicine: Investigated for its potential role in treating cognitive disorders and liver diseases.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets and pathways. The compound acts as a source of choline groups, which are essential for various biochemical processes. It can influence cellular functions by participating in the synthesis of acetylcholine, a neurotransmitter, and other important biomolecules.
Comparison with Similar Compounds
Similar Compounds
Choline iodide: A quaternary ammonium salt commonly used in organic synthesis and biochemical research.
2-Chloro-N,N,N-trimethylethanaminium chloride: Another quaternary ammonium compound with similar applications.
Uniqueness
2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its benzyloxyacetyl group provides additional reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis and biochemical research.
Properties
CAS No. |
90032-53-4 |
|---|---|
Molecular Formula |
C14H22INO3 |
Molecular Weight |
379.23 g/mol |
IUPAC Name |
trimethyl-[2-(2-phenylmethoxyacetyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H22NO3.HI/c1-15(2,3)9-10-18-14(16)12-17-11-13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZQXTVEXSDXQUGA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)COCC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



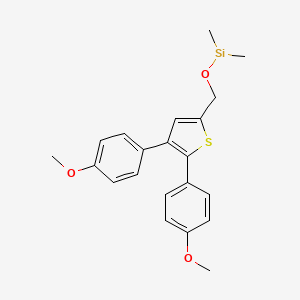
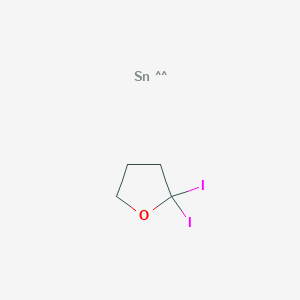

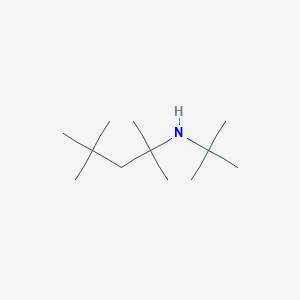

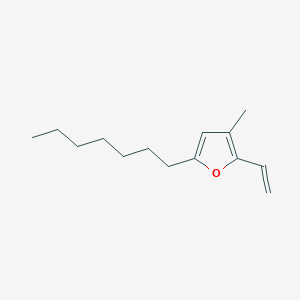
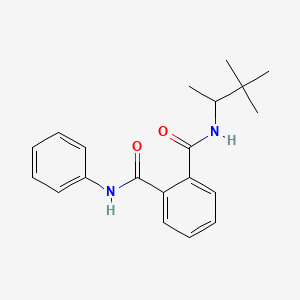
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
